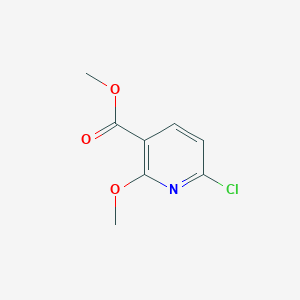
Methyl 6-chloro-2-methoxynicotinate
Übersicht
Beschreibung
Methyl 6-chloro-2-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is a white to yellow solid and is used in the preparation of Aryl-aniline and Heteroaryl-Aniline compounds useful in topical formulations for the treatment of skin diseases .
Synthesis Analysis
Methyl 6-chloro-2-methoxynicotinate can be synthesized through the following steps :Molecular Structure Analysis
The InChI code for Methyl 6-chloro-2-methoxynicotinate is 1S/C8H8ClNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 . The exact mass of the compound is 201.019272 Da .Chemical Reactions Analysis
Methyl 6-chloro-2-methoxynicotinate can react with N-ethyl-N,N-diisopropylamine in 1-methyl-pyrrolidin-2-one at 160℃ for 1 hour under microwave irradiation .Physical And Chemical Properties Analysis
Methyl 6-chloro-2-methoxynicotinate has a density of 1.3±0.1 g/cm3 . It has a boiling point of 262.0±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Building Block for Fused 2-Pyridones : Methyl 2-amino-6-methoxynicotinate, closely related to Methyl 6-chloro-2-methoxynicotinate, is a valuable building block for the preparation of fused 2-pyridones. Its synthesis involves microwave-induced methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions, offering improved regioselectivity and purity profile (Jeges et al., 2011).
Chemical Properties and Reactions
- Role in Complex Chemical Reactions : Methyl 6-chloro-2-methoxynicotinate has been involved in various chemical reactions, including synthesis and regioselective substitution processes. For instance, in the synthesis of enantiopure (S)-6-alkoxynicotine derivatives, (S)-6-methoxynicotinate, a similar compound, is a key intermediate. Deprotonation and substitution at specific positions of the pyridine ring are critical steps in these processes (Ondachi & Comins, 2008).
Biodegradation and Environmental Impact
- Biodegradation Studies : Studies on related compounds, like chloroacetamide herbicides (which include 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide), have shown that microorganisms like Candida xestobii can degrade these herbicides, using them as a sole carbon source. Such studies provide insights into the biodegradation pathways and environmental impact of related chemical compounds (Muñoz et al., 2011).
Synthesis of Novel Compounds
- Creation of Novel Compounds : In the synthesis of new chemical entities, compounds like Methyl 6-chloro-2-methoxynicotinate can be instrumental. For instance, the synthesis of novel derivatives from the mangrove endophytic fungus Nigrospora sp. involved compounds structurally similar to Methyl 6-chloro-2-methoxynicotinate. These new compounds showed moderate antitumor and antimicrobial activity, highlighting the potential medicinal applications of these derivatives (Xia et al., 2011).
Applications in Organic Chemistry
- Versatility in Organic Chemistry : Methyl 6-chloro-2-methoxynicotinate, due to its structural characteristics, can be a versatile component in organic chemistry reactions. For example, reactions involving 6-chloro-2-vinylidenecyclohexanone indicate that similar chloro and methoxy-substituted compounds participate in complex reactions like Michael addition-induced Favorskii rearrangement, demonstrating their utility in advanced organic synthesis (Tsuboi et al., 1987).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-chloro-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJLWEWWBOZDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441722 | |
| Record name | methyl 6-chloro-2-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-2-methoxynicotinate | |
CAS RN |
65515-32-4 | |
| Record name | methyl 6-chloro-2-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-2-methoxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)
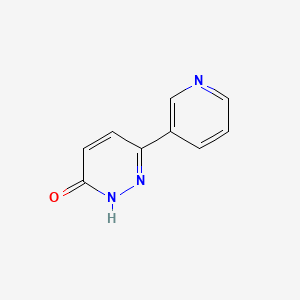
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)

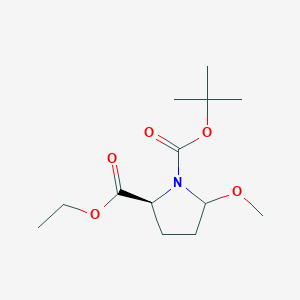
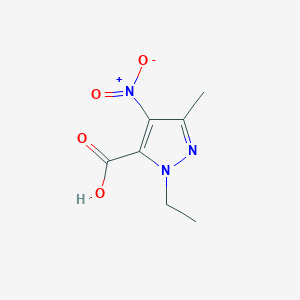


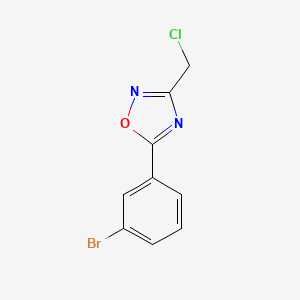
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)

